molecular formula C20H21NO2 B3065076 Coumarin, 3-phenyl-4-methyl-7-diethylamino- CAS No. 29197-96-4

Coumarin, 3-phenyl-4-methyl-7-diethylamino-

Cat. No.: B3065076
CAS No.: 29197-96-4
M. Wt: 307.4 g/mol
InChI Key: PSJOSIPEKFFYKL-UHFFFAOYSA-N
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Description

Coumarin, 3-phenyl-4-methyl-7-diethylamino-, is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-methyl-7-diethylamino-coumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the synthesis might involve the following steps:

    Starting Materials: Phenol derivatives, β-keto esters, and diethylamine.

    Reaction Conditions: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods

Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4-methyl-7-diethylamino-coumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the coumarin core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

3-phenyl-4-methyl-7-diethylamino-coumarin has numerous applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Employed in studying enzyme activities and cellular processes.

    Medicine: Investigated for its potential as an anticancer agent and in photodynamic therapy.

    Industry: Utilized in the development of dyes, optical brighteners, and as a component in laser technologies.

Mechanism of Action

The mechanism of action of 3-phenyl-4-methyl-7-diethylamino-coumarin involves its interaction with specific molecular targets. The compound’s fluorescence properties make it useful in tracking biological processes. It can bind to proteins or nucleic acids, altering their function or providing a means to visualize their location and activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Diethylamino-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.

    3-Phenylcoumarin: Shares the phenyl group but lacks the diethylamino substitution.

    4-Methylcoumarin: Lacks both the phenyl and diethylamino groups.

Uniqueness

3-phenyl-4-methyl-7-diethylamino-coumarin is unique due to the combination of its structural features, which confer specific fluorescence properties and biological activities. The presence of the diethylamino group enhances its solubility and interaction with biological molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

7-(diethylamino)-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-21(5-2)16-11-12-17-14(3)19(15-9-7-6-8-10-15)20(22)23-18(17)13-16/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJOSIPEKFFYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183458
Record name Coumarin, 3-phenyl-4-methyl-7-diethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29197-96-4
Record name Coumarin, 3-phenyl-4-methyl-7-diethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 3-phenyl-4-methyl-7-diethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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